molecular formula C8H16N2O B7522097 2-(4-Methylpiperidin-1-yl)acetamide

2-(4-Methylpiperidin-1-yl)acetamide

Número de catálogo: B7522097
Peso molecular: 156.23 g/mol
Clave InChI: ZYKORLGCTVRVOY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Methylpiperidin-1-yl)acetamide is a heterocyclic amide featuring a piperidine ring substituted with a methyl group at the 4-position and an acetamide moiety at the 1-position. This scaffold is notable for its pharmacological versatility, with derivatives exhibiting anticonvulsant, anticancer, and neuroprotective activities . The compound’s synthesis typically involves coupling 4-methylpiperidine with chloroacetamide intermediates under basic conditions, as demonstrated in the preparation of N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide monohydrate (yield: 35%) . Key structural features include a chair conformation of the 4-methylpiperidine ring and critical bond lengths (e.g., C(7)–N(2) = 1.449 Å, C(14)–O(1) = 1.220 Å) .

Propiedades

IUPAC Name

2-(4-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7-2-4-10(5-3-7)6-8(9)11/h7H,2-6H2,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKORLGCTVRVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 2-(4-Methylpiperidin-1-yl)acetamide typically involves the reaction of 4-methylpiperidine with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethyl acetate, and the product is purified through techniques such as preparative thin-layer chromatography (TLC) and recrystallization .

Análisis De Reacciones Químicas

2-(4-Methylpiperidin-1-yl)acetamide undergoes various chemical reactions, including:

Mecanismo De Acción

The mechanism of action of 2-(4-Methylpiperidin-1-yl)acetamide varies depending on its application. For example, as a muscarinic agonist, it binds to cholinoreceptors and activates them, leading to various physiological responses. In anticancer applications, it induces apoptosis in cancer cells through specific molecular pathways .

Comparación Con Compuestos Similares

Substituent Variations on the Acetamide Nitrogen

  • N-(Acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide : Features a bulky acridin-9-yl group, contributing to π-π stacking interactions but reducing water solubility .
  • N-(4-Methylpyridin-3-yl)-2-(4-methylpiperidin-1-yl)acetamide : Incorporates a pyridine ring, enhancing hydrogen-bonding capacity (TPSA = 52.3 Ų) .
  • N-(3-Amino-4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide: Contains an electron-withdrawing chloro group and an amino substituent, improving electrophilic reactivity .

Table 1: Structural Features of Selected Analogs

Compound Substituent on Acetamide-N Piperidine Substitution Molecular Weight (g/mol) TPSA (Ų)
2-(4-Methylpiperidin-1-yl)acetamide H (parent compound) 4-CH3 170.25 32.7
N-(Acridin-9-yl) derivative Acridin-9-yl 4-CH3 351.45 58.9
N-(4-Methylpyridin-3-yl) derivative 4-Methylpyridin-3-yl 4-CH3 255.34 52.3
N-(3-Amino-4-chlorophenyl) derivative 3-Amino-4-chlorophenyl 4-CH3 281.78 67.8

Pharmacological Activity Comparison

Anticonvulsant Activity

In a maximal electroshock (MES) model, N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide (5c) demonstrated a relative anticonvulsant potency of 0.72 compared to phenytoin (ED50 = 0.259 mmol/kg, ALD50 = 1.675 mmol/kg).

Table 2: Pharmacological Data of Anticonvulsant Analogs

Compound ED50 (mmol/kg) ALD50 (mmol/kg) Relative Potency (vs. Phenytoin)
5c 0.259 1.675 0.72
5i 0.241 1.658 0.74
Phenytoin 0.200 1.500 1.00

Anticancer Activity

Derivatives with morpholine (compound 40) or pyrrolidine (compound 38) substituents exhibited superior anticancer activity (IC50 < 10 µM against HCT-116 and MCF-7 cells) compared to 4-methylpiperidine-containing analogs, likely due to enhanced solubility and hydrogen-bonding capacity .

Solubility and Bioavailability

  • The acridin-9-yl derivative suffers from low water solubility (logS = -4.2), necessitating hydrophilic modifications (e.g., glycosylation or PEGylation) .
  • Pyridine-containing analogs (e.g., ) show improved solubility (logS = -2.8) due to higher TPSA .

Key Research Findings and Contradictions

  • Structural vs. Pharmacological Trade-offs : While morpholine/pyrrolidine analogs () exhibit stronger anticancer activity, 4-methylpiperidine derivatives () show better blood-brain barrier penetration for anticonvulsant applications .
  • Water Solubility Challenges : Despite structural optimizations, most 4-methylpiperidine-acetamide derivatives require formulation adjustments for clinical use .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-(4-Methylpiperidin-1-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves a two-step process: (1) Condensation of 4-methylpiperidine with chloroacetyl chloride to form the intermediate 2-chloro-N-(4-methylpiperidin-1-yl)acetamide, followed by (2) nucleophilic substitution or amidation. Optimization focuses on reaction parameters such as solvent polarity (e.g., dichloromethane vs. DMF), temperature (0–25°C), and catalysts (e.g., triethylamine for HCl scavenging). Yield improvements often require iterative adjustments via Design of Experiments (DoE) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of 2-(4-Methylpiperidin-1-yl)acetamide?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm the acetamide backbone (δ ~2.0–2.5 ppm for methylpiperidinyl protons, δ ~3.5–4.0 ppm for acetamide methylene).
  • IR Spectroscopy : Validate the amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular weight (C9H16N2O, MW 168.24 g/mol) via ESI-MS or GC-MS.
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 210–220 nm .

Q. How can researchers initially screen the biological activity of 2-(4-Methylpiperidin-1-yl)acetamide?

  • Methodological Answer : Prioritize in vitro assays:

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates.
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or neurotransmitter receptors).
  • Cytotoxicity : MTT assays on cell lines (e.g., HEK-293, HeLa) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing synthetic batches of 2-(4-Methylpiperidin-1-yl)acetamide?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from:

  • Stereochemical impurities : Use chiral HPLC or polarimetry to assess enantiomeric excess.
  • By-products : Employ LC-MS to identify side products (e.g., unreacted intermediates).
  • Solvent residues : Analyze via 1D NOESY or GC-MS for residual DMF/THF. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) .

Q. What strategies are effective in optimizing the yield of 2-(4-Methylpiperidin-1-yl)acetamide under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Test bases (e.g., K2CO3 vs. DBU) for amidation efficiency.
  • Solvent Effects : Compare aprotic solvents (e.g., acetonitrile for SN2 vs. DMF for solubility).
  • Temperature Gradients : Use microwave-assisted synthesis to accelerate reactions and reduce side products.
  • In-line Analytics : Monitor progress via FTIR or Raman spectroscopy .

Q. How does the 4-methylpiperidinyl moiety influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : Calculate logP (experimental or computational) to predict blood-brain barrier penetration.
  • Metabolic Stability : Perform hepatic microsome assays to assess CYP450-mediated degradation.
  • Solubility : Use shake-flask method with UV quantification in buffers (pH 1–7.4). Structural analogs (e.g., ) suggest methylpiperidine enhances metabolic resistance compared to unsubstituted piperidine .

Q. What in silico methods are predictive of 2-(4-Methylpiperidin-1-yl)acetamide’s biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against Protein Data Bank (PDB) targets (e.g., serotonin receptors).
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with acetamide carbonyl).
  • QSAR Models : Train regression models on analogs (e.g., ) to predict IC50 values .

Q. How can researchers design derivatives of 2-(4-Methylpiperidin-1-yl)acetamide to enhance selectivity for neurological targets?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the methyl group with trifluoromethyl for enhanced binding.
  • Ring Modifications : Introduce sp² hybridization (e.g., pyridine instead of piperidine) to alter conformation.
  • Prodrug Strategies : Mask the acetamide as an ester to improve bioavailability. Validate via MD simulations and in vitro blood-brain barrier models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylpiperidin-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-Methylpiperidin-1-yl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.